4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4S2/c1-11(2)19(16,17)12-5-3-8(4-6-12)13-9(14)7-18-10(13)15/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBIAVQLAUEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)CSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide typically involves the reaction of thiazolidine-2,4-dione with N,N-dimethylpiperidine-1-sulfonamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed, and the product is isolated through filtration and crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can exhibit different biological activities .
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant antibacterial properties. For instance, a series of new derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated that many compounds showed minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like oxacillin and cefuroxime .
Key Findings:
- Compounds with electron-withdrawing groups on their phenyl rings exhibited enhanced antibacterial activity.
- Certain derivatives demonstrated MIC values as low as 3.91 mg/L against Gram-positive strains.
Anticancer Potential
The thiazolidine-2,4-dione scaffold has been implicated in anticancer research due to its ability to inhibit various cancer cell lines. Studies have shown that compounds derived from this structure can act as effective antiproliferative agents. For example, sulfonamide derivatives have been evaluated for their cytotoxic effects against human cancer cell lines, revealing promising results that suggest their potential as anticancer agents .
Case Study:
- A study on sulfonamide derivatives indicated significant cytotoxicity against colon cancer cell lines, suggesting that modifications on the thiazolidine ring can enhance therapeutic efficacy .
Anti-inflammatory Properties
The anti-inflammatory effects of thiazolidine derivatives are also noteworthy. These compounds have been shown to inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines. This property is particularly relevant in the context of diseases characterized by chronic inflammation.
Research Insights:
- Thiazolidine derivatives have been linked to the modulation of inflammatory responses, making them candidates for further development in treating inflammatory diseases .
Enzyme Inhibition
Another area of application for 4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide is enzyme inhibition. Compounds featuring this structure have been explored for their ability to inhibit enzymes related to various biological processes, including those involved in metabolic syndromes and cancer progression.
Example:
- Sulfonamide derivatives have shown effectiveness as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative disease treatment .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, thiazolidinediones are known to act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism. The compound may also inhibit certain enzymes, such as histone deacetylases (HDACs), leading to anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Halogenated derivatives (e.g., 20 ) prioritize anticancer activity via VEGFR-2 inhibition, while ethylcarbamothioyl derivatives (7a ) emphasize dual PPARγ/VEGFR-2 modulation .
Table 2: In Vitro and In Silico Activity Data
Key Findings :
- The dimethylpiperidine group in the target compound may enhance blood-brain barrier penetration compared to benzylidene analogs, though this requires experimental validation.
- Halogenation (e.g., 20 ) improves VEGFR-2 inhibition but reduces PPARγ affinity, highlighting a trade-off in target selectivity .
Molecular Docking and Binding Affinity
- Methodology : AutoDock4 was used to simulate binding to VEGFR-2 (PDB: 1Y6A) and PPARγ (PDB: 3B5K) .
- Results: 4b showed a docking score of -12.4 kcal/mol for VEGFR-2, forming hydrogen bonds with Glu883 and Cys1045 .
Analytical and Pharmacokinetic Data
Table 3: Physicochemical and Spectroscopic Properties
Notes:
- The target compound’s lower LogP (2.1 vs. 3.8–4.2 in analogs) suggests improved aqueous solubility, critical for oral administration.
- High HPLC purity (>98%) is a common feature of TZD-sulfonamides, ensuring reliable activity assessments .
Biological Activity
The compound 4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide is a derivative of thiazolidinedione, a class known for diverse biological activities, including anti-diabetic, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characterization
The synthesis of thiazolidinedione derivatives typically involves the reaction of thiazolidine-2,4-dione with various substituents. For this compound, the process includes:
- Formation of Thiazolidine Core : The thiazolidine structure is synthesized through condensation reactions involving thiourea and appropriate carbonyl compounds.
- Sulfonamide Addition : The N,N-dimethylpiperidine moiety is introduced via sulfonamide formation, enhancing the compound's solubility and biological activity.
The biological activities of thiazolidinediones are attributed to several mechanisms:
- Anticancer Activity : Compounds in this class have been shown to disrupt cell cycle progression and induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2 and activating caspases . For instance, studies indicate that derivatives can significantly reduce the viability of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values around 1.3 µM .
- Anti-inflammatory Effects : Thiazolidinediones exhibit anti-inflammatory properties by suppressing pro-inflammatory cytokines and modulating pathways such as NF-kB . This inhibition can lead to reduced inflammation in various models of disease.
- Diabetes Management : These compounds enhance insulin sensitivity and decrease hepatic glucose production through PPAR-γ activation . This activity is crucial for developing new treatments for type 2 diabetes.
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via Bcl-2 inhibition | |
| Anti-inflammatory | Suppresses cytokine production | |
| Antidiabetic | Increases insulin sensitivity via PPAR-γ activation |
Case Studies
- Breast Cancer Study : A study evaluated the effects of various thiazolidinedione derivatives on MCF-7 and MDA-MB-231 cells. The most potent compounds showed IC50 values ranging from 1.27 to 1.50 µM, indicating significant cytotoxicity against cancer cells while sparing normal cells .
- Diabetes Model : In an animal model, a derivative demonstrated a substantial reduction in blood glucose levels compared to standard treatments like pioglitazone, showcasing its potential as an effective antidiabetic agent .
Pharmacokinetic Properties
Pharmacokinetic studies using software like SwissADME indicate favorable absorption and distribution characteristics for thiazolidinedione derivatives. Key parameters include:
- Lipinski's Rule of Five Compliance : Most derivatives adhere to these rules, suggesting good bioavailability.
- Metabolic Stability : In silico predictions suggest low metabolic liability, enhancing their therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for constructing the piperidine-sulfonamide core in 4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions. First, the piperidine ring is functionalized with a sulfonamide group using dimethylamine and sulfonyl chloride under anhydrous conditions. Key reagents include SOCl₂ for activating the sulfonic acid intermediate. The thiazolidinedione moiety is introduced via cyclization of thiourea derivatives with α-keto esters, requiring precise pH control (6.5–7.0) to avoid by-product formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How can researchers optimize reaction yields for the thiazolidinedione ring formation?
- Methodological Answer : Optimize cyclization by using microwave-assisted synthesis (60–80°C, 30 min) to enhance reaction efficiency. Solvent selection is critical: polar aprotic solvents like DMF improve solubility of intermediates. Monitoring reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate) and quenching with ice-water prevents over-cyclization. Yields typically range from 65–80% depending on stoichiometric ratios of thiourea to α-keto ester .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the thiazolidinedione cyclization step?
- Methodological Answer : Density Functional Theory (DFT) studies reveal that the reaction proceeds via a six-membered transition state, where the sulfur atom attacks the carbonyl carbon of the α-keto ester. Solvent polarity stabilizes partial charges during this step, with DMF reducing activation energy by 12–15 kJ/mol compared to THF. Isotopic labeling (¹⁸O) confirms intramolecular proton transfer as the rate-limiting step .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models to estimate logP (predicted 2.3 ± 0.2) and aqueous solubility (−3.1 log mol/L). Molecular dynamics simulations (AMBER force field) assess blood-brain barrier permeability, showing limited CNS penetration due to the sulfonamide group’s hydrophilicity. ADMET predictions (SwissADME) highlight moderate CYP3A4 inhibition (IC₅₀ ≈ 8 µM), necessitating in vitro validation .
Q. What strategies resolve contradictions in reported PPARγ binding affinities across studies?
- Methodological Answer : Address discrepancies by standardizing assay conditions:
- Use TR-FRET (Time-Resolved Fluorescence Energy Transfer) with recombinant PPARγ-LBD (ligand-binding domain).
- Control for solvent effects (e.g., DMSO ≤ 0.1% v/v).
- Compare results with rosiglitazone as a positive control (Kd = 40 nM).
- Cross-validate via SPR (Surface Plasmon Resonance) to measure on/off rates .
Methodological Challenges and Solutions
Q. How should researchers handle batch-to-batch variability in biological activity?
- Methodological Answer :
- Characterize impurities via LC-MS/MS (e.g., residual thiourea derivatives <0.5%).
- Employ orthogonal purification (preparative HPLC, C18 column, acetonitrile/water + 0.1% TFA).
- Use isothermal titration calorimetry (ITC) to correlate purity with binding enthalpy (ΔH ≤ −20 kcal/mol indicates high-affinity batches) .
Q. What analytical techniques confirm stereochemical integrity at the piperidine C4 position?
- Methodological Answer :
- Single-crystal X-ray diffraction provides definitive stereochemical assignment (resolution ≤ 0.8 Å).
- Chiral HPLC (Chiralpak IA-3 column, hexane/isopropanol 85:15) resolves enantiomers (retention time: 12.3 min for R-configuration).
- ¹H-¹³C HMBC NMR identifies through-space correlations between the sulfonamide NH and C4 proton .
Data Interpretation and Validation
Q. How to differentiate off-target effects in kinase inhibition assays?
- Methodological Answer :
- Perform kinome-wide profiling (Eurofins KinaseProfiler™, 468 kinases) at 10 µM.
- Use counter-screens with dominant-negative mutants (e.g., EGFR T790M) to confirm selectivity.
- Apply Structure-Activity Relationship (SAR) analysis: Methyl groups on the piperidine reduce off-target binding by 30–40% .
Q. What statistical methods are appropriate for dose-response curve analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
